molecular formula C13H12ClN3OS B2870008 1-(3-{[6-Chloro-2-(methylsulfanyl)pyrimidin-4-yl]amino}phenyl)ethan-1-one CAS No. 1426935-68-3

1-(3-{[6-Chloro-2-(methylsulfanyl)pyrimidin-4-yl]amino}phenyl)ethan-1-one

Cat. No. B2870008
CAS RN: 1426935-68-3
M. Wt: 293.77
InChI Key: WOFRYOKAEAPBBO-UHFFFAOYSA-N
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Description

This compound is a type of o-aminopyrimidine ketone . The pyrimidine ring system is common in nature and compounds with the pyrimidine fragment attract close attention of organic chemists . Natural pyrimidine derivatives and their synthetic analogs have a wide spectrum of biological activity . The pyrimidine fragment is a component of many biologically active compounds, which makes it an important pharmacophore for the development of new drugs .


Synthesis Analysis

The synthesis of o-aminopyrimidine aldehydes and ketones, their functionally substituted derivatives, and some of their tautomers, pyrimidinones and pyrimidinethiones are summarized in the literature . In particular, methods for the synthesis of hard-to-access pyrimidine o-aminoketones are generalized for the first time .


Molecular Structure Analysis

The pyrimidine ring system is common in nature . Pyrimidines are π-deficient heterocycles in which both nitrogen atoms of the pyrimidine ring have a strong electron-withdrawing effect . At the same time, since the pyrimidine nitrogen atoms are in the meta position in regards to each other, their individual effects are mutually enhanced, and, as a result, the pyrimidine positions 2, 4, and 6 adjacent to the nitrogen experience a deficit of π-electrons .


Chemical Reactions Analysis

One of the methods for the synthesis of fused pyrimidines, in particular, of pyrimidines containing reactive vicinally located functional groups, is hetero-annulation reactions . Of these, reactions involving o-aminopyrimidine aldehydes and o-aminopyrimidine ketones, which are convenient synthons for obtaining fused pyrimidines, represent a separate group .


Physical And Chemical Properties Analysis

For detailed physical and chemical properties, you may refer to specialized databases or suppliers .

Scientific Research Applications

Antiproliferative Agents

Compounds with the pyrido[2,3-d]pyrimidin-5-one core, such as 1-(3-{[6-Chloro-2-(methylsulfanyl)pyrimidin-4-yl]amino}phenyl)ethan-1-one , have shown promising results as antiproliferative agents . These compounds can inhibit the growth of cancer cells, making them potential candidates for cancer therapy research.

Antimicrobial Activity

The pyrimidinyl moiety present in this compound is associated with antimicrobial properties . This makes it valuable for the development of new antibiotics or antiseptics that could be effective against resistant strains of bacteria.

Anti-inflammatory and Analgesic Applications

Pyrido[2,3-d]pyrimidin derivatives exhibit anti-inflammatory and analgesic activities . This compound could be used in the synthesis of new medications aimed at treating inflammatory diseases and pain management.

Hypotensive Effects

Research has indicated that certain pyrimidin derivatives have hypotensive effects, which means they can lower blood pressure . This compound could contribute to the development of new antihypertensive drugs.

Antihistaminic Properties

The structure of this compound suggests potential antihistaminic activity, which could be beneficial in treating allergic reactions .

Kinase Inhibition

This compound is structurally related to known kinase inhibitors, such as tyrosine kinase inhibitor TKI-28 and cyclin-dependent kinase (CDK4) inhibitors . It could be explored for its ability to modulate kinase activity, which is crucial in various cellular processes.

properties

IUPAC Name

1-[3-[(6-chloro-2-methylsulfanylpyrimidin-4-yl)amino]phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3OS/c1-8(18)9-4-3-5-10(6-9)15-12-7-11(14)16-13(17-12)19-2/h3-7H,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOFRYOKAEAPBBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC2=CC(=NC(=N2)SC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-{[6-Chloro-2-(methylsulfanyl)pyrimidin-4-yl]amino}phenyl)ethan-1-one

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